methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
Description
The compound methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a structurally intricate molecule featuring:
- A trioxatricyclo[6.3.1.01,5]dodecane core, a strained oxygen-rich polycyclic system.
- Multiple methyl and hydroxyl groups, enhancing stereochemical complexity and influencing solubility.
This compound shares structural homology with spirocyclic and polyoxygenated heterocycles reported in marine natural products and synthetic intermediates, such as methyl 4',5',7',11'-tetrahydroxy-2'-methyl-4,10'-dioxo-9'-oxaspiro[oxetane-3,6'-tricyclo[6.3.1.0¹,⁵]dodecane]-7'-carboxylate .
Properties
Molecular Formula |
C27H35NO9 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate |
InChI |
InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17- |
InChI Key |
GJDWUPRATYQDKW-ITXNWRPXSA-N |
Isomeric SMILES |
CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C |
Canonical SMILES |
CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hepta-3,5-dien-2-yl intermediate, followed by the introduction of the dioxopyrrolidinylidene group. The final steps involve the formation of the trioxatricyclo structure and the esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxopyrrolidinylidene group can be reduced to form a pyrrolidine derivative.
Substitution: The methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the dioxopyrrolidinylidene group may produce a pyrrolidine derivative.
Scientific Research Applications
Methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyl group may form hydrogen bonds with active site residues, while the dioxopyrrolidinylidene group may interact with hydrophobic pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of the target compound with related heterocycles:
Key Observations:
Core Ring Systems :
- The trioxatricyclo core in the target compound introduces higher ring strain and polarity compared to sulfur-containing analogs like 10a , which may reduce thermal stability but enhance aqueous solubility.
- Oxygen-rich systems (e.g., trioxatricyclo) typically exhibit lower logP values than sulfur-containing analogs due to reduced hydrophobicity .
Hydroxyl and methyl groups may promote intramolecular hydrogen bonding, as seen in 5-hydroxy-flavones , affecting chromatographic retention and bioavailability.
Synthetic Challenges :
Physicochemical and Thermochemical Properties
- Thermodynamic Stability : The trioxatricyclo system’s strain may render the target compound less thermally stable than sulfur analogs like 10a, which benefit from stronger C–S bonds .
- Hydrogen Bonding: Compared to flavonoid analogs , the target’s hydroxyl and carbonyl groups may form stronger intramolecular H-bonds, reducing intermolecular interactions and altering solubility.
Computational and Analytical Insights
- Crystallography : Tools like SHELX and WinGX are critical for resolving the stereochemistry of such complex molecules, as seen in related spirocyclic compounds .
- QSAR Modeling : The compound’s van der Waals descriptors and electronic properties (e.g., dipole moments) could align with bioactive heterocycles, as discussed in QSPR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
